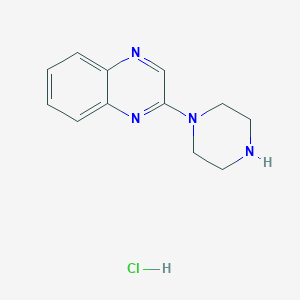

2-Piperazin-1-yl-quinoxaline hydrochloride

CAS No.: 76052-62-5

Cat. No.: VC3856753

Molecular Formula: C12H15ClN4

Molecular Weight: 250.73 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 76052-62-5 |

|---|---|

| Molecular Formula | C12H15ClN4 |

| Molecular Weight | 250.73 g/mol |

| IUPAC Name | 2-piperazin-1-ylquinoxaline;hydrochloride |

| Standard InChI | InChI=1S/C12H14N4.ClH/c1-2-4-11-10(3-1)14-9-12(15-11)16-7-5-13-6-8-16;/h1-4,9,13H,5-8H2;1H |

| Standard InChI Key | IJAJTINZUSOXDQ-UHFFFAOYSA-N |

| SMILES | C1CN(CCN1)C2=NC3=CC=CC=C3N=C2.Cl |

| Canonical SMILES | C1CN(CCN1)C2=NC3=CC=CC=C3N=C2.Cl |

Introduction

Chemical Structure and Physicochemical Properties

The core structure of 2-piperazin-1-yl-quinoxaline hydrochloride consists of a bicyclic quinoxaline system fused with a piperazine ring. The quinoxaline scaffold comprises two nitrogen atoms at positions 1 and 4, while the piperazine group is attached via a nitrogen atom at position 2 (Figure 1) . The hydrochloride salt enhances water solubility, a property critical for bioavailability in pharmaceutical formulations.

Molecular and Crystallographic Data

X-ray crystallographic studies of related piperazinyl-quinoxaline derivatives, such as 6-nitro-2-(piperazin-1-yl)quinoxaline hydrochloride, reveal planar quinoxaline rings with piperazine adopting a chair conformation . These structural features facilitate interactions with biological targets, such as efflux pumps in Candida albicans . The compound’s SMILES notation is C1CN(CCN1)C2=NC3=CC=CC=C3N=C2.Cl, reflecting its connectivity and chloride counterion .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₄ClN₃ | |

| Molecular Weight | 250.73 g/mol | |

| Solubility | Water-soluble (hydrochloride) | |

| Melting Point | Not reported | – |

Synthetic Methodologies

The synthesis of 2-piperazin-1-yl-quinoxaline hydrochloride typically involves nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling. A representative pathway, adapted from piperazinyl-pyrroloquinoxaline syntheses , is outlined below:

Reaction Pathway

-

Chlorination of Quinoxaline: 2-Chloroquinoxaline is prepared via chlorodehydroxylation of quinoxalin-2-ol using POCl₃ .

-

Piperazine Substitution: The chlorinated intermediate reacts with piperazine under Pd-catalyzed Buchwald-Hartwig conditions (Pd₂(dba)₃, BINAP ligand, t-BuONa base) to yield 2-piperazin-1-yl-quinoxaline .

-

Salt Formation: Treatment with HCl in ethanol affords the hydrochloride salt .

Table 2: Optimized Synthesis Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | POCl₃, reflux | 85% | |

| 2 | Piperazine, Pd₂(dba)₃, BINAP, t-BuONa, 100°C | 70% | |

| 3 | HCl/EtOH, RT | 95% |

Spectroscopic Characterization

The compound is characterized using multimodal spectroscopic techniques:

-

¹H NMR: Signals at δ 3.2–3.5 ppm (piperazine CH₂), δ 8.0–8.5 ppm (quinoxaline aromatic protons) .

-

IR: Peaks at 1600 cm⁻¹ (C=N stretch) and 2500 cm⁻¹ (NH⁺Cl⁻ vibration) .

-

Elemental Analysis: Matches calculated values for C (57.73%), H (5.64%), N (16.83%) .

Biological Activity and Mechanisms

While direct biological data for 2-piperazin-1-yl-quinoxaline hydrochloride are scarce, structurally related compounds exhibit notable antifungal activity. For instance, piperazinyl-pyrroloquinoxaline derivatives inhibit Candida albicans efflux pumps (CaCdr1p and CaMdr1p), reversing fluconazole resistance . The piperazine moiety enhances binding to fungal transporters through hydrogen bonding and hydrophobic interactions .

Table 3: Antifungal Activity of Analogous Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume